molecular formula C12H12N6O3S B2691285 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(1,3-thiazol-2-yl)acetamide CAS No. 314042-97-2

2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(1,3-thiazol-2-yl)acetamide

Cat. No.: B2691285
CAS No.: 314042-97-2
M. Wt: 320.33
InChI Key: MFFJBRVMBXDSLV-UHFFFAOYSA-N
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Description

2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(1,3-thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C12H12N6O3S and its molecular weight is 320.33. The purity is usually 95%.
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Biological Activity

The compound 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(1,3-thiazol-2-yl)acetamide belongs to a class of purine derivatives that have garnered attention for their potential biological activities, particularly in the realm of oncology and antimicrobial research. This article synthesizes available data on its biological activity, including mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

  • Molecular Formula : C13H12N4O3S
  • Molecular Weight : 296.33 g/mol
  • CAS Number : 1638250-96-0

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Cell Proliferation : Studies have shown that derivatives of purine compounds can inhibit the proliferation of cancer cells by inducing apoptosis. The compound's structure suggests potential interactions with key cellular pathways involved in cell survival and growth.
  • Apoptosis Induction : The compound has been observed to increase the Bax/Bcl-2 ratio in treated cells, leading to enhanced apoptosis. This is significant in cancer therapy as it targets malignant cells while sparing normal cells .
  • Modulation of Signaling Pathways : The inhibition of phosphorylated Akt protein expression suggests a role in modulating the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation .

Antitumor Activity

A series of studies have evaluated the antitumor effects of various derivatives related to this compound:

Cell LineIC50 (μM)Mechanism of Action
H460 (NSCLC)5.93 ± 0.97Induces apoptosis via Bax/Bcl-2 modulation
A549 (NSCLC)6.76 ± 0.25Inhibition of Akt phosphorylation
MCF-7 (Breast)Not SensitiveLower efficacy compared to NSCLC lines

These findings indicate that the compound exhibits significant cytotoxicity against non-small cell lung cancer (NSCLC) cell lines while demonstrating lower efficacy against breast cancer cell lines .

Case Studies

  • Study on NSCLC Cell Lines : In a controlled study involving H460 and A549 cells treated with varying concentrations of the compound, a clear dose-dependent response was observed with significant apoptosis noted at higher concentrations (15 μM). Flow cytometry analysis confirmed increased apoptotic rates correlating with treatment dosage .
  • Comparative Analysis with Other Derivatives : A comparative study involving multiple theophylline derivatives indicated that while many showed some level of antitumor activity, this specific compound demonstrated superior efficacy against NSCLC lines compared to others tested .

Properties

IUPAC Name

2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N6O3S/c1-16-9-8(10(20)17(2)12(16)21)18(6-14-9)5-7(19)15-11-13-3-4-22-11/h3-4,6H,5H2,1-2H3,(H,13,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFFJBRVMBXDSLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901328826
Record name 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-(1,3-thiazol-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901328826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

26.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24822478
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

314042-97-2
Record name 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-(1,3-thiazol-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901328826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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